molecular formula C13H13N5S B12915348 N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine CAS No. 115027-55-9

N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine

Cat. No.: B12915348
CAS No.: 115027-55-9
M. Wt: 271.34 g/mol
InChI Key: PAWVQNQQYYLBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine (CAS: 115027-55-9) is a heterocyclic compound featuring a guanidine moiety linked to a thiazole ring substituted with a 5-methyl group and an indole-3-yl group at the 4-position. Its molecular formula is C₁₃H₁₃N₅S, with a molecular weight of 271.34 g/mol . The compound is synthesized via Hantzsch-type reactions, as evidenced by analogous methods for related thiazole-indole hybrids (e.g., cyclocondensation of carbothioamides with haloacetyl intermediates) .

Properties

CAS No.

115027-55-9

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

2-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C13H13N5S/c1-7-11(17-13(19-7)18-12(14)15)9-6-16-10-5-3-2-4-8(9)10/h2-6,16H,1H3,(H4,14,15,17,18)

InChI Key

PAWVQNQQYYLBNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N=C(N)N)C2=CNC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Classical Guanylation via Thiourea Derivatives

This method involves the reaction of a primary amine with thiourea or isothiourea derivatives under controlled conditions.
Procedure :

  • Step 1 : Synthesize the thiazole-indole amine intermediate (e.g., 4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine).
  • Step 2 : React the amine with S-methylisothiourea sulfate in the presence of a thiophilic metal salt (e.g., HgCl₂ or CuCl₂) and a tertiary amine base.
  • Conditions :
    • Solvent: Isopropanol (preferred for high yield).
    • Temperature: 35–45°C.
    • Reaction time: 4–5 hours under reflux.

Yield : ~83–93% for analogous guanidine derivatives.
Challenges : Toxicity of mercury salts and purification difficulties due to byproducts.

One-Pot Synthesis

A streamlined approach that avoids intermediate isolation, enhancing efficiency.
Procedure :

  • Combine thiourea, 4-chloromethylthiazole-indole precursor, and HCl in isopropanol.
  • Heat to reflux (30–50°C) for 4–5 hours, followed by cooling to 10°C to precipitate the product.
  • Wash with isopropanol and dry at 75–80°C.

Key Advantages :

  • Eliminates isolation of unstable intermediates (e.g., thiazoline derivatives).
  • Overall yield : 92–93% for structurally similar compounds.

Catalytic Guanidine Synthesis

Metal-mediated catalytic methods offer a greener alternative to classical routes.
Procedure :

  • Use a yttrium-based catalyst (e.g., half-sandwich yttrium complex) to facilitate the addition of amines to carbodiimides.
  • Conditions :
    • Solvent: Toluene or THF.
    • Temperature: 110°C (for less reactive substrates).

Advantages :

  • Avoids toxic reagents like HgCl₂.
  • Broad functional group tolerance (e.g., cyano, alkyne, halogen substituents).

Comparative Analysis of Methods

Method Reagents/Conditions Yield Advantages Limitations
Classical Thiourea, HgCl₂, isopropanol, 35–45°C 83–93% High yield, well-established Toxicity of HgCl₂, byproduct removal
One-Pot Thiourea, HCl, isopropanol, reflux 92–93% Simplified workflow, no intermediates Requires precise temperature control
Catalytic Yttrium catalyst, carbodiimide, toluene 70–85% Eco-friendly, functional group tolerance High temperature, specialized catalysts

Critical Process Optimizations

  • Solvent Selection : Isopropanol outperforms methanol or ethanol in minimizing side reactions.
  • Acid Concentration : Ethanoic acid at 15–20% enhances protonation of intermediates.
  • Temperature Control : Maintaining 35–45°C prevents decomposition of heat-sensitive intermediates.

Chemical Reactions Analysis

1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(1H-Indol-3-yl)-5-methylthiazol-2-yl)guanidine involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The thiazole ring can enhance these interactions by providing additional binding sites. Together, these moieties can influence multiple pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : The target compound’s thiazole-guanidine scaffold differs from pyrrolopyridine-thiazole hybrids (e.g., 3e–g) and pyrimidine derivatives (e.g., ), which may influence electronic properties and binding interactions.
  • Substituent Effects : Fluorine (3e) and methyl groups (target compound) modulate lipophilicity and steric bulk, impacting solubility and bioactivity. Tosyl groups in 3e–g enhance stability but require deprotection steps .
  • Synthetic Efficiency : Yields for analogues vary widely (30–97%), with fluorinated derivatives (3e) achieving higher yields than methylated counterparts (3f, 40%) .

Physicochemical and Spectroscopic Comparisons

Table 2: Analytical Data for Selected Compounds

Compound Name IR Peaks (cm⁻¹) ¹H-NMR Highlights (δ, ppm) Elemental Analysis (C/H/N) Calculated vs. Found References
Target Compound N/A N/A N/A
3e 3270 (NH), 1350 (SO₂) 2.44 (s, 3H, CH₃), 7.20–8.50 (m, aromatic) 61.46/3.51/11.47 vs. 61.73/3.25/11.31
3f 1352 (SO₂) 3.75 (s, 3H, NCH₃), 7.10–8.60 (m, aromatic) 62.13/3.81/11.15 vs. 61.98/3.99/10.90
Guanidine derivative () 1678 (C=O), 1312 (SO₂) 3.75 (OCH₃), 4.41 (SCH₂), 7.20–8.52 (aromatic) 50.81/4.26/13.47 vs. 50.56/4.15/13.15

Key Observations :

  • Spectroscopic Consistency : IR and NMR data for analogues confirm functional groups (e.g., NH in guanidine, SO₂ in tosyl derivatives) . The target compound’s absence of SO₂ or carbonyl groups distinguishes it from ’s derivatives.
  • Elemental Analysis: Minor deviations (<1%) between calculated and found values (e.g., 3e: C 61.46% vs. 61.73%) reflect typical experimental tolerances .

Biological Activity

N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine is a synthetic compound that combines indole and thiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound based on current research findings, including mechanisms of action, therapeutic potential, and case studies.

Overview of the Compound

  • Chemical Structure : The compound features an indole ring linked to a thiazole moiety through a guanidine functional group.
  • Molecular Formula : C13H13N5S
  • Molecular Weight : 271.34 g/mol
  • CAS Number : 115027-55-9

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Interaction : The indole moiety is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This can lead to effects on signaling pathways involved in neuroprotection and anti-inflammatory responses.
  • Thiazole Influence : The thiazole ring enhances binding affinity to various targets, potentially increasing the compound's efficacy against different diseases.

Antitumor Activity

This compound has shown promising antitumor properties in various studies:

  • Cell Line Studies : Research demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. For instance, related thiazole compounds have shown IC50 values as low as 1.61 µg/mL against specific cancer types .
CompoundCell LineIC50 (µg/mL)
This compoundMCF7TBD
Similar Thiazole CompoundA5491.61

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that thiazole derivatives can inhibit bacterial growth effectively. For example, certain thiazoles displayed potent activity against Staphylococcus aureus with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .

Study 1: Anticancer Potential

In a study conducted by researchers examining indole-thiazole hybrids, this compound was synthesized and tested for anticancer activity. The results indicated that the compound exhibited significant growth inhibition in multiple cancer cell lines, supporting its potential as a chemotherapeutic agent.

Study 2: Neuroprotective Effects

Another research effort explored the neuroprotective effects of indole-based compounds. This compound was shown to reduce oxidative stress markers in neuronal cell cultures, suggesting its potential for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N''-[4-(1H-Indol-3-yl)-5-methyl-1,3-thiazol-2-yl]guanidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiazole-containing compounds often involves condensation reactions between indole derivatives and thiazole precursors. For example, cyclocondensation of indole-3-carboxaldehyde derivatives with thioureas or thioamides in solvents like ethanol or DMF, catalyzed by acids (e.g., HCl) or bases (e.g., KOH), can yield the thiazole core. Optimization includes varying temperature (e.g., 60–100°C), solvent polarity, and catalyst stoichiometry to improve yield (e.g., 70–85%) and reduce side products .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to verify indole and thiazole proton environments (e.g., indole NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • Chromatography : HPLC with UV detection (λ 254–280 nm) using C18 columns and mobile phases like acetonitrile/water (gradient elution) to assess purity (>95%) .

Q. What in vitro assays are suitable for initial screening of antiproliferative or receptor-binding activity?

  • Methodological Answer :

  • Antiproliferative assays : MTT or SRB assays against cancer cell lines (e.g., HCT-116, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT receptors) using competitive binding protocols with [³H]-ligands and membrane preparations .

Advanced Research Questions

Q. How do structural modifications to the indole or thiazole moieties affect biological activity and selectivity?

  • Methodological Answer :

  • SAR Studies : Introduce substituents (e.g., halogens, methyl groups) at indole C-5 or thiazole C-4 positions. Compare activity in kinase inhibition assays (e.g., CDK5/p25) or receptor binding (e.g., purinoreceptors). For example, methylation at thiazole C-5 enhances metabolic stability but may reduce solubility .
  • Computational modeling : Use docking (AutoDock Vina) to predict interactions with target proteins (e.g., CDK5 ATP-binding pocket) .

Q. What mechanistic studies elucidate the compound’s interaction with cellular targets?

  • Methodological Answer :

  • Kinase inhibition : ATP-competitive vs. non-competitive assays (e.g., luminescent kinase activity assays with varying ATP concentrations).
  • Cellular pathway analysis : Western blotting for downstream markers (e.g., phosphorylated tau in neurodegeneration models) .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?

  • Methodological Answer :

  • PK studies : Administer compound (oral/i.v.) in rodents; collect plasma/tissue samples for LC-MS/MS analysis to determine t₁/₂, Cmax, and bioavailability.
  • Efficacy models : Xenograft tumors (e.g., colon cancer) or neuroinflammation models (e.g., Aβ-induced cognitive deficits) with dose-dependent efficacy evaluation .

Q. How can co-eluting impurities be resolved during analytical profiling?

  • Methodological Answer :

  • HPLC optimization : Use orthogonal columns (e.g., HILIC vs. reversed-phase) or adjust mobile phase pH (e.g., 0.1% formic acid) to separate structurally similar impurities (e.g., formaldehyde adducts) .

Q. What computational strategies guide structural optimization for enhanced target affinity?

  • Methodological Answer :

  • Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications.
  • Molecular dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues .

Q. How do formulation parameters (e.g., pH, excipients) impact compound stability?

  • Methodological Answer :

  • Stability studies : Store solutions (e.g., PBS, DMSO) at 4°C, 25°C, and 40°C; monitor degradation via HPLC over 30 days. Use antioxidants (e.g., BHT) or cyclodextrins to enhance shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.